(R)-2-ethylpyrrolidine
Overview
Description
This would typically include the compound’s systematic name, other names or identifiers, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This could involve a variety of spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography for solid compounds.Chemical Reactions Analysis
This would involve detailing the reactions that the compound undergoes, including the conditions, reagents, and products of these reactions.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation, as well as any relevant chemical properties.Scientific Research Applications
Polarimetry in Quality Control
Polarimetry methods have been developed for substances related to (R)-2-ethylpyrrolidine. For instance, S-2-(aminomethyl)-1-ethylpyrrolidine has been analyzed using polarimetry, demonstrating its application in quality control and substance verification in the chemical industry (Ouyang Xiao, 2008).
Enantioselective Synthesis
(R)-2-ethylpyrrolidine derivatives have been synthesized for various pharmacological studies. An example is the synthesis of (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, highlighting the importance of (R)-2-ethylpyrrolidine in creating novel pharmacological compounds (T. Ogawa et al., 2002).
Stereochemistry in Organic Synthesis
The role of (R)-2-ethylpyrrolidine in stereochemical reactions has been studied, such as in the thermal rearrangement of related compounds. This research provides insights into the stereochemical pathways in organic synthesis (C. Hammer & J. D. Weber, 1981).
Labelled Ligand Synthesis
In the field of radiopharmaceuticals, derivatives of (R)-2-ethylpyrrolidine have been utilized in the synthesis of labelled ligands, such as in the production of [methoxy-3H]- and [methoxy-11C]- labelled raclopride, which are used in positron emission tomography (PET) studies (E. Ehrin et al., 1987).
High-Performance Liquid Chromatography (HPLC)
The development of HPLC methods with pre-column derivatization for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine, a compound related to (R)-2-ethylpyrrolidine, highlights its application in analytical chemistry and pharmaceutical quality control (Dao‐Cai Wang et al., 2015).
Antithrombotic and Antiplatelet Applications
(R)-2-ethylpyrrolidine derivatives have been investigated for their antithrombotic and antiplatelet effects, demonstrating potential medicinal applications in cardiovascular diseases (N. Tanaka et al., 2000).
Involvement in Pancreatitis
Studies on the effects of certain (R)-2-ethylpyrrolidine derivatives on experimental models of acute and chronic pancreatitis provide insights into the therapeutic potential of these compounds in gastrointestinal disorders (T. Ogawa et al., 2005).
Safety And Hazards
This would involve detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact, as well as appropriate safety precautions.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, reactions, or applications of the compound.
For a specific compound like “®-2-ethylpyrrolidine”, you would need to consult the relevant scientific literature. Please note that not all compounds will have information available in all of these categories. If you have access to a university library or similar resource, they may be able to help you find more information.
properties
IUPAC Name |
(2R)-2-ethylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-6-4-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZLDRUSMYBXRI-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448665 | |
Record name | (R)-2-ethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-ethylpyrrolidine | |
CAS RN |
123168-37-6 | |
Record name | (R)-2-ethylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.